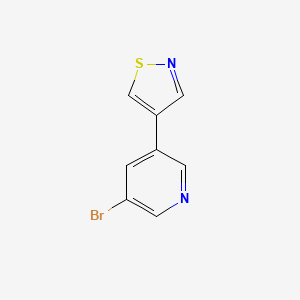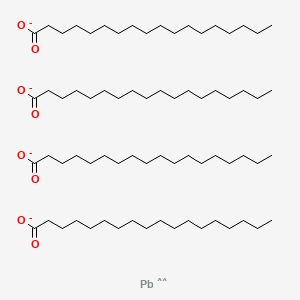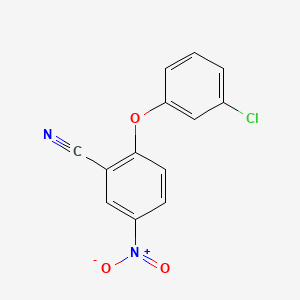
(4-(1H-pyrrol-3-yl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1H-pyrrol-3-yl)phenyl)methanamine: is an organic compound with the molecular formula C11H12N2. It consists of a phenyl ring substituted with a pyrrole moiety at the para position and an amine group attached to the methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-pyrrol-3-yl)phenyl)methanamine can be achieved through several methods. One efficient approach involves the reaction of 1,4-phenylenediamine with chloroacetone to form 1,4-bis[(2-oxopropyl)amino]benzene. This intermediate is then reacted with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone, or an ylidene-malononitrile to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-(1H-pyrrol-3-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens or alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted pyrrole or phenyl derivatives .
Scientific Research Applications
(4-(1H-pyrrol-3-yl)phenyl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-(1H-pyrrol-3-yl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-(1H-pyrrol-3-yl)phenyl)methanamine include:
(4-(1H-pyrrol-1-yl)phenyl)methanamine: A closely related compound with a different substitution pattern on the pyrrole ring.
(4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl)methanamine: Another derivative with a different pyrrole substitution.
(4-(tert-butyl)-1H-pyrrol-3-yl)(phenyl)methanone: A compound with a tert-butyl group on the pyrrole ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1448189-35-2 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
[4-(1H-pyrrol-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C11H12N2/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8,13H,7,12H2 |
InChI Key |
PAMHJDACOBPKBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CNC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641530.png)
![3-Piperidinecarboxamide, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-](/img/structure/B12641535.png)
![N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12641540.png)
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B12641544.png)


![4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12641570.png)



![1-Methyl-2-(6-methyl-benzo[1,3]dioxol-5-yl)-ethylamine](/img/structure/B12641596.png)
![1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12641601.png)
![6-Thia-9-azaspiro[4.6]undecan-10-one](/img/structure/B12641610.png)

